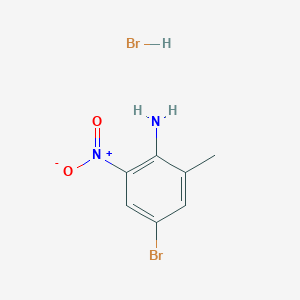

4-Bromo-2-methyl-6-nitroaniline hydrobromide

CAS No.: 2206567-73-7

Cat. No.: VC6782425

Molecular Formula: C7H8Br2N2O2

Molecular Weight: 311.961

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2206567-73-7 |

|---|---|

| Molecular Formula | C7H8Br2N2O2 |

| Molecular Weight | 311.961 |

| IUPAC Name | 4-bromo-2-methyl-6-nitroaniline;hydrobromide |

| Standard InChI | InChI=1S/C7H7BrN2O2.BrH/c1-4-2-5(8)3-6(7(4)9)10(11)12;/h2-3H,9H2,1H3;1H |

| Standard InChI Key | NFZWJNJWUPOUNN-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1N)[N+](=O)[O-])Br.Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

The parent compound, 4-bromo-2-methyl-6-nitroaniline, has the molecular formula C₇H₇BrN₂O₂ and a molecular weight of 231.049 g/mol . The hydrobromide salt form adds a hydrogen bromide (HBr) molecule, resulting in the formula C₇H₈Br₂N₂O₂ and an approximate molecular weight of 312.96 g/mol. The structural backbone consists of a benzene ring substituted with bromine (-Br), methyl (-CH₃), nitro (-NO₂), and amino (-NH₂) groups, with the hydrobromide salt forming via protonation of the amine group .

Spectroscopic and Computational Data

Key spectroscopic identifiers include:

-

SMILES: CC1=CC(=CC(=C1N)N+[O-])Br (parent compound) .

-

PSA (Polar Surface Area): 81.07 Ų, indicating moderate polarity .

The nitro group at the 6-position and bromine at the 4-position create steric and electronic effects that influence reactivity, particularly in electrophilic substitution reactions .

Synthesis and Manufacturing

Hydrobromide Salt Formation

The hydrobromide salt is likely formed by treating the free base with hydrobromic acid (HBr) in a polar solvent like ethanol or water. This protonation enhances solubility in aqueous media, a critical factor for pharmaceutical formulations .

Physicochemical Properties

Thermal and Solubility Profiles

-

Solubility: Slightly soluble in water (0.1–1 mg/mL at 25°C) but highly soluble in hot methanol and dimethyl sulfoxide (DMSO) .

-

Stability: Sensitive to oxidizing agents; requires storage in airtight containers under inert atmospheres .

The hydrobromide salt exhibits improved aqueous solubility due to ionic character, making it preferable for biological assays .

Applications in Pharmaceutical Research

Protein Kinase CK2 Inhibition

4-Bromo-2-methyl-6-nitroaniline is a key intermediate in designing CK2 inhibitors, which target Casein Kinase 2—a regulator of cell proliferation and apoptosis. The bromine and nitro groups enhance binding affinity to the ATP-binding pocket of CK2, as demonstrated in docking studies .

Hybrid Analog Development

The compound has been used to synthesize telmisartan-glitazone hybrids for metabolic syndrome treatment. These hybrids combine angiotensin receptor blockade (telmisartan) with PPAR-γ activation (glitazones), leveraging the nitroaniline scaffold for structural diversity .

Antibacterial and Antifungal Agents

Derivatives of bromonitroanilines show moderate activity against Staphylococcus aureus and Candida albicans, attributed to the electron-withdrawing nitro group disrupting microbial cell membranes .

Industrial and Regulatory Status

Regulatory Compliance

Complies with REACH and TSCA regulations. No FDA approvals exist for the hydrobromide form, though preclinical studies are ongoing .

Future Directions and Research Gaps

Structural Optimization

Modifying the methyl or nitro groups could improve pharmacokinetic properties. For example, replacing the nitro group with a sulfonamide may reduce toxicity while retaining bioactivity .

Salt Form Screening

Comparative studies of hydrochloride, sulfate, and hydrobromide salts could identify optimal formulations for drug delivery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume